(1-Methyl-1H-indol-7-yl)methanamine
Overview
Description
“(1-Methyl-1H-indol-7-yl)methanamine” is a naturally occurring monoamine alkaloid. It is also known as tryptamine. The compound belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .Molecular Structure Analysis
The molecular formula of “(1-Methyl-1H-indol-7-yl)methanamine” is C10H12N2. Its molecular weight is 160.22 g/mol. The InChI code is 1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5,11H,6,10H2;1H .Scientific Research Applications
Synthesis and Structural Importance
- (1-Methyl-1H-indol-7-yl)methanamine and its derivatives are key intermediates in the synthesis of various compounds with potential pharmacological properties. One such derivative, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, was synthesized and characterized, revealing its potential as a precursor for substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).
Applications in Medicinal Chemistry
Anticonvulsant Agents:
- A series of novel Schiff bases of 3-aminomethyl pyridine, which include compounds related to (1-Methyl-1H-indol-7-yl)methanamine, were synthesized and demonstrated significant anticonvulsant activity. This highlights the potential of these compounds in developing treatments for seizures (Pandey & Srivastava, 2011).
Anticancer Agents:
- A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives was synthesized and characterized, with some exhibiting potent growth inhibitory action against human cancer cell lines at lower micro molar concentrations, showcasing their potential as anticancer leads (Panathur et al., 2013).
Synthesis of Underexplored Core Structures:
- Research into the direct and highly enantioselective iso-Pictet-Spengler reactions with α-ketoamides involving (1H-indol-4-yl)methanamine as a precursor opens pathways to accessing underexplored indole-based core structure motifs in medicinal chemistry, broadening the scope of drug discovery and design (Schönherr & Leighton, 2012).
Cell Death Induction in Cancer Therapy:
- The compound 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, a derivative of (1-Methyl-1H-indol-7-yl)methanamine, was found to induce a novel type of nonapoptotic cell death termed methuosis in cancer cells, highlighting its potential as a prototype for drugs targeting cancers resistant to conventional therapies (Robinson et al., 2012).
Enantioselective Synthesis:
- The compound class was also involved in the synthesis of chiral (Indol‐2‐yl)methanamines with high enantiomeric excess, demonstrating the potential of these compounds in asymmetric synthesis and production of optically active pharmaceuticals (Lood et al., 2015).
Safety And Hazards
“(1-Methyl-1H-indol-7-yl)methanamine” is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .
properties
IUPAC Name |
(1-methylindol-7-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHZVBVUMCIDPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640445 | |
Record name | 1-(1-Methyl-1H-indol-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indol-7-yl)methanamine | |
CAS RN |
937795-97-6 | |
Record name | 1-Methyl-1H-indole-7-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937795-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-1H-indol-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(Aminomethyl)-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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